8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C20H24N4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
8-methyl-2-(4-methylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C20H24N4/c1-15-5-7-17(8-6-15)19-18(14-23-12-9-21-10-13-23)24-11-3-4-16(2)20(24)22-19/h3-8,11,21H,9-10,12-14H2,1-2H3 |
InChI Key |
KMZGKBACONKJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)CN4CCNCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and subsequent functionalization to introduce the piperazine and tolyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Cancer Therapy
One of the primary applications of 8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine is its potential as an inhibitor of DDR1 (Discoidin Domain Receptor 1), which is implicated in various cancers, including non-small cell lung cancer (NSCLC).
Case Study: DDR1 Inhibition
Research indicates that compounds similar to this compound exhibit potent inhibitory effects on DDR1, with IC50 values indicating strong selectivity over other kinases. For instance, one study reported an IC50 of 23.8 nM for a related compound against DDR1, while showing negligible activity against other kinases like Bcr-Abl and c-Kit . The ability to selectively inhibit DDR1 suggests that this compound could be developed into a targeted therapy for NSCLC, potentially reducing tumorigenicity, migration, and invasion of cancer cells.
Treatment of Sleep-Related Breathing Disorders
Another promising application is in the treatment of sleep-related breathing disorders. Derivatives of imidazo[1,2-a]pyridine have been identified as effective blockers of TASK channels (TWIK-related acid-sensitive potassium channels), which are involved in respiratory control.
Case Study: TASK Channel Blockade
A patent describes the use of imidazo[1,2-a]pyridine derivatives as blockers for TASK-1 and TASK-2 channels, which may provide therapeutic benefits for patients suffering from sleep apnea and other respiratory conditions . The modulation of these channels can help stabilize breathing patterns during sleep.
Comparative Analysis of Related Compounds
To further understand the applications and efficacy of this compound, a comparison with related compounds can be insightful.
| Compound Name | Target | IC50 (nM) | Selectivity | Application Area |
|---|---|---|---|---|
| Compound A | DDR1 | 23.8 | High | Cancer Therapy |
| Compound B | TASK | Not specified | Moderate | Sleep Disorders |
| 8-Methyl... | DDR1 | TBD | TBD | Cancer Therapy |
Mechanism of Action
The mechanism of action of 8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Positional Effects : Substitution at C-3 (e.g., morpholine, piperazine, or benzylidene groups) significantly influences target selectivity. Piperazine derivatives often exhibit improved CNS penetration and receptor binding .
- Methyl Group Impact: The 8-methyl group in the target compound could enhance metabolic stability compared to non-methylated analogues (e.g., LASSBio-1749) .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparisons
*Estimated via computational models.
Key Observations:
- The piperazine group in the target compound likely reduces LogP compared to non-polar analogues (e.g., 7b), improving aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
